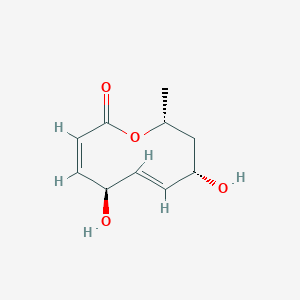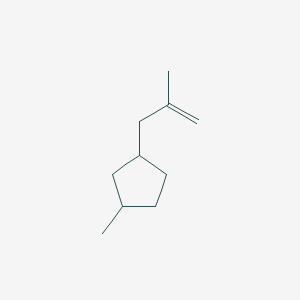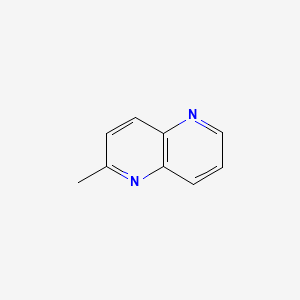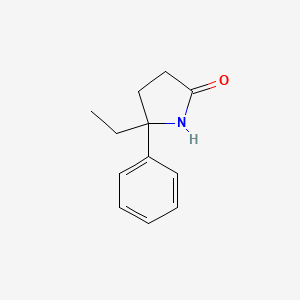
Phenylmethylbarbituric acid
Descripción general
Descripción
Heptobarbital, también conocido como ácido fenilmetilbarbitúrico, es un derivado de la barbitúricos. Se utiliza principalmente por sus propiedades sedantes e hipnóticas. Este compuesto se ha confundido con metilfenobarbital debido a sus similitudes estructurales, ambos contienen un grupo metil fenil .
Aplicaciones Científicas De Investigación
Heptobarbital tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus efectos sobre los receptores del ácido gamma-aminobutírico (GABA).
Medicina: Investigado por sus propiedades sedantes e hipnóticas.
Industria: Utilizado en la producción de productos farmacéuticos y como estándar en química analítica.
Mecanismo De Acción
Heptobarbital ejerce sus efectos al unirse al receptor del ácido gamma-aminobutírico en la subunidad alfa o beta. Esta unión potencia el efecto del ácido gamma-aminobutírico, lo que lleva a un aumento del flujo de iones cloruro y la hiperpolarización de las neuronas. Esto da como resultado un efecto sedante e hipnótico. Además, heptobarbital puede bloquear el receptor AMPA, un subtipo de receptor de glutamato, contribuyendo aún más a sus efectos inhibitorios en el sistema nervioso central .
Safety and Hazards
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Heptobarbital se puede sintetizar mediante la condensación de urea y derivados del ácido malónico. La reacción generalmente implica el uso de un ácido o una base fuerte como catalizador. El proceso incluye los siguientes pasos:
Formación de éster malónico: El ácido malónico se esterifica usando un alcohol en presencia de un catalizador ácido.
Reacción de condensación: El éster malónico se condensa con urea en presencia de una base para formar el derivado de ácido barbitúrico.
Reacción de sustitución: El derivado del ácido barbitúrico se somete a una reacción de sustitución con un grupo fenilmetilo para formar heptobarbital.
Métodos de producción industrial: La producción industrial de heptobarbital sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, que a menudo involucra reactores de flujo continuo y técnicas de purificación avanzadas como recristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: Heptobarbital experimenta diversas reacciones químicas, que incluyen:
Oxidación: Heptobarbital se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir heptobarbital en sus derivados de alcohol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.
Productos principales:
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Varios barbitúricos sustituidos.
Comparación Con Compuestos Similares
Heptobarbital se compara a menudo con otros barbitúricos como:
- Fenobarbital
- Pentobarbital
- Metilfenobarbital
Unicidad: Heptobarbital es único debido a su afinidad de unión específica a los receptores del ácido gamma-aminobutírico y su capacidad para bloquear los receptores AMPA. Este doble mecanismo de acción lo distingue de otros barbitúricos, que solo pueden actuar sobre los receptores del ácido gamma-aminobutírico .
Compuestos similares:
- Fenobarbital: Utilizado principalmente como anticonvulsivo.
- Pentobarbital: Utilizado por sus propiedades sedantes e hipnóticas.
- Metilfenobarbital: Similar en estructura pero con diferentes propiedades farmacocinéticas .
Propiedades
IUPAC Name |
5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAOZCAKUIANSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226900 | |
| Record name | Phenylmethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-94-8 | |
| Record name | 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylmethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMETHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFR227X6YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Heptobarbital induce cytochrome P450 2B1 activity, and what are the potential consequences?
A1: While the provided research doesn't specifically detail the mechanism of Heptobarbital's action on cytochrome P450 2B1, it does demonstrate a strong correlation between the induction of this enzyme and toxicity in chick embryos. [] Heptobarbital, like other barbiturates, likely increases the expression of the CYP2B1 gene, leading to higher levels of the enzyme in the liver. This can result in the accelerated metabolism of other drugs metabolized by CYP2B1, potentially leading to therapeutic failure or altered drug interactions. Further research is needed to elucidate the precise molecular mechanisms involved.
Q2: The provided research mentions evaluating barbiturates for their inductive and toxic slopes related to P450 2B1-like activity. What is the significance of studying these slopes?
A2: Analyzing the inductive and toxic slopes of Heptobarbital, in this case, using the probe substrate pentoxyresorufin, helps researchers understand the dose-response relationship for both its enzyme-inducing effects and its toxicity. [] A steeper inductive slope suggests that small dose increases lead to significant increases in enzyme activity. Conversely, a steeper toxic slope indicates that small dose increases lead to substantial increases in toxicity. This information is crucial for determining therapeutic windows and understanding the potential risks associated with different dosages.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)
![N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)








